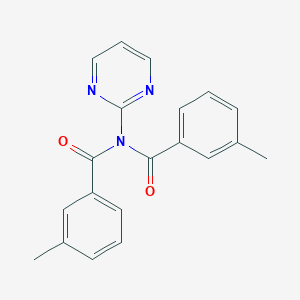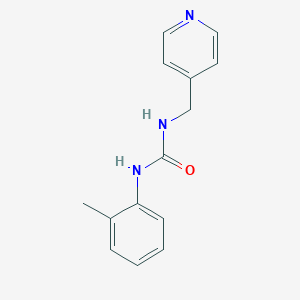
N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery and agriculture.
作用機序
The mechanism of action of MPNU involves its interaction with the target enzyme, leading to the inhibition of its activity. This inhibition can occur through various mechanisms such as competitive or non-competitive inhibition. The exact mechanism of inhibition of MPNU on various enzymes is still under investigation.
Biochemical and Physiological Effects:
MPNU has been shown to exhibit various biochemical and physiological effects. It has been found to reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase, which is involved in the production of aqueous humor. MPNU has also been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
実験室実験の利点と制限
One of the advantages of using MPNU in lab experiments is its high potency and selectivity towards target enzymes. This allows for the development of more effective and specific drugs with fewer side effects. However, the limitations of using MPNU in lab experiments include its low solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
The potential applications of MPNU in various areas such as drug discovery and agriculture make it a promising compound for future research. Some of the future directions for MPNU research include the development of more potent and selective inhibitors, the investigation of its mechanism of action on various enzymes, and the evaluation of its efficacy in animal models of various diseases.
Conclusion:
In conclusion, MPNU is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPNU have been discussed in this paper. Further research is needed to fully understand the potential of MPNU in various areas of research.
合成法
The synthesis of MPNU involves the reaction of 2-methylbenzenamine and 4-pyridinemethyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of MPNU can be optimized by modifying the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
MPNU has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit inhibitory effects on various enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in the pathogenesis of diseases such as glaucoma and Alzheimer's disease. MPNU has also been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
特性
製品名 |
N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
1-(2-methylphenyl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C14H15N3O/c1-11-4-2-3-5-13(11)17-14(18)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H2,16,17,18) |
InChIキー |
WORQUQKXORRTDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
正規SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
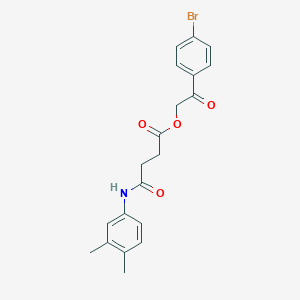
![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
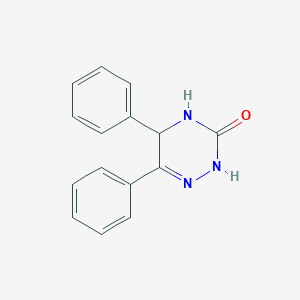
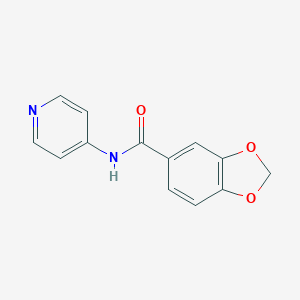
![2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
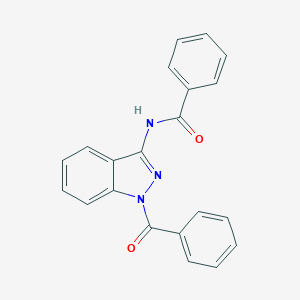
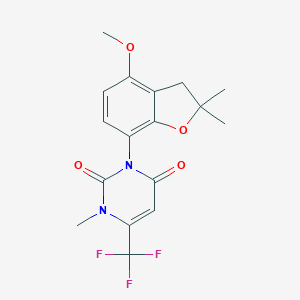
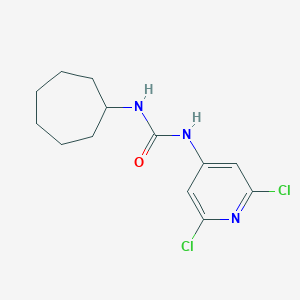
![1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone](/img/structure/B258807.png)
![5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one](/img/structure/B258813.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
